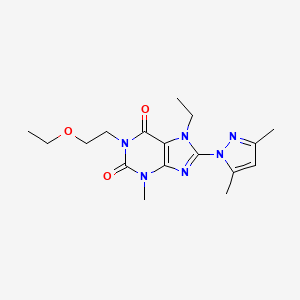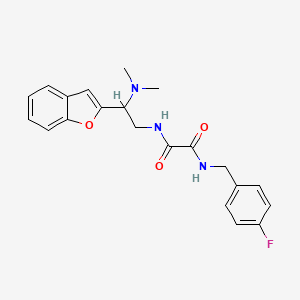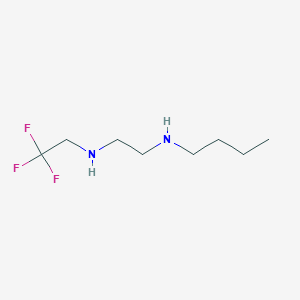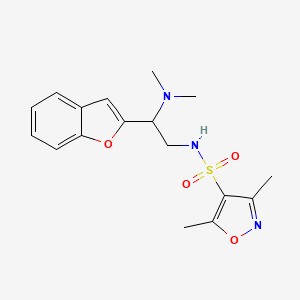
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one, or 3-CPP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a cyclic amine derivative, an organic compound with a cyclic structure and an amine group. 3-CPP has been studied for its potential use as a tool for investigating the physiological and biochemical effects of drugs, as well as for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-CPP has been studied for its potential applications in scientific research, particularly in drug discovery and development. It has been used as a tool for investigating the physiological and biochemical effects of drugs, as well as for its potential therapeutic applications. 3-CPP has also been studied for its potential use as a biomarker for drug metabolism, and as a biomarker for the detection of drug abuse.
Mecanismo De Acción
3-CPP is thought to act as an agonist of the sigma-1 receptor, a protein found in the brain and other tissues. This receptor is involved in a variety of physiological processes, including the regulation of neurotransmitter release, the modulation of immune function, and the regulation of cell death and survival. 3-CPP has been shown to modulate the activity of the sigma-1 receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
3-CPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, as well as to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 3-CPP has been shown to have anti-inflammatory and anti-oxidant effects, as well as to have a protective effect against oxidative stress.
Advantages and Limitations for Laboratory Experiments
3-CPP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. In addition, 3-CPP is relatively non-toxic, and it has been shown to have a variety of physiological and biochemical effects. However, there are some limitations to its use in laboratory experiments. For example, 3-CPP has a relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 3-CPP can be rapidly metabolized, which can limit its usefulness in drug metabolism studies.
Direcciones Futuras
The potential applications of 3-CPP are still being explored, and there are several potential future directions for research. For example, further research could be conducted on the mechanism of action of 3-CPP, as well as on its potential therapeutic applications. In addition, 3-CPP could be studied for its potential use as a biomarker for drug metabolism, and for its potential use in the detection of drug abuse. Finally, further research could be conducted on the biochemical and physiological effects of 3-CPP, as well as on its potential toxicological effects.
Métodos De Síntesis
3-CPP can be synthesized using a variety of methods, including the synthesis of cyclopentyl-1-pyrrolidin-1-yl-propan-1-one (CPP) from cyclopentyl bromide, followed by an amination reaction using pyrrolidin-1-yl-propan-1-one (POP) as the amine source. This method has been used to synthesize 3-CPP in high yields, with a purity of over 90%.
Propiedades
IUPAC Name |
3-cyclopentyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(13-9-3-4-10-13)8-7-11-5-1-2-6-11/h11H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQANVPHXTUQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)


![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)
![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)
![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)
![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)
![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)


